molecular formula C6H10N2OS B13593934 o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine

o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine

Cat. No.: B13593934
M. Wt: 158.22 g/mol
InChI Key: BYBMPIKWWLMFGN-UHFFFAOYSA-N
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Description

o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine: is a chemical compound with the molecular formula C6H10N2OS It is a derivative of hydroxylamine and contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine typically involves the reaction of 2-(4-Methylthiazol-5-yl)ethylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the product to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and produce derivatives with different properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oximes or nitriles, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

Chemistry: In chemistry, o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the role of hydroxylamine derivatives in biological systems and their interactions with biomolecules .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets and pathways. For example, it may act as a nitric oxide donor, modulating oxidative stress and inflammatory responses. The compound can influence signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses .

Comparison with Similar Compounds

Uniqueness: o-(2-(4-Methylthiazol-5-yl)ethyl)hydroxylamine is unique due to its specific structure and the presence of both a hydroxylamine group and a thiazole ring.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

O-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]hydroxylamine

InChI

InChI=1S/C6H10N2OS/c1-5-6(2-3-9-7)10-4-8-5/h4H,2-3,7H2,1H3

InChI Key

BYBMPIKWWLMFGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCON

Origin of Product

United States

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